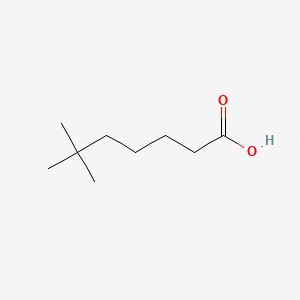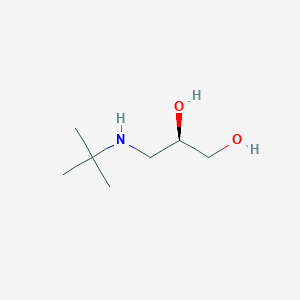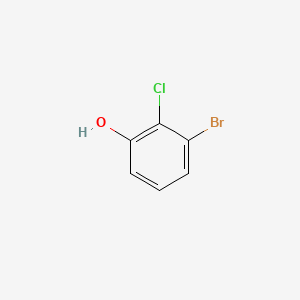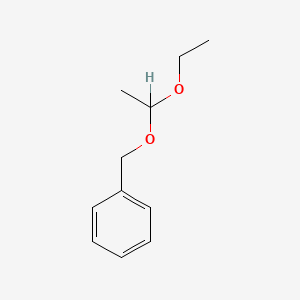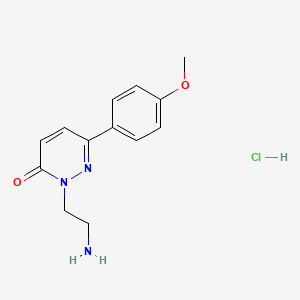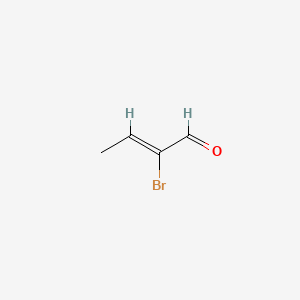
2-溴巴豆醛
描述
2-Bromocrotonaldehyde is an organic compound with the molecular formula C4H5BrO. It is a derivative of crotonaldehyde, where a bromine atom is substituted at the second carbon of the crotonaldehyde molecule. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical processes.
科学研究应用
2-Bromocrotonaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Medicine: Research into its potential as a precursor for the synthesis of biologically active molecules is ongoing.
Industry: It is utilized in the production of fine chemicals and specialty materials.
作用机制
2-Bromocrotonaldehyde, also known as 2-bromobut-2-enal, is a chemical compound with the molecular formula C4H5BrO . The understanding of its mechanism of action involves several aspects including its target of action, mode of action, biochemical pathways it affects, pharmacokinetics, result of action, and the influence of the environment on its action.
Target of Action
It’s known that many chemical compounds interact with proteins to modulate their functions The compound might interact with a specific protein or a group of proteins, altering their activity and thus influencing cellular processes
Mode of Action
It’s known that compounds can interact with their targets in various ways, such as binding to active sites, altering protein conformation, or modulating protein-protein interactions . The specific mode of action of 2-Bromocrotonaldehyde would depend on its chemical structure and the nature of its target(s).
Biochemical Pathways
It’s known that compounds can affect various biochemical pathways, leading to changes in cellular processes and functions . The specific pathways affected by 2-Bromocrotonaldehyde would depend on its target(s) and mode of action.
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound
Action Environment
The action, efficacy, and stability of 2-Bromocrotonaldehyde could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other compounds . The specific influence of these factors on 2-Bromocrotonaldehyde would depend on its chemical properties and the nature of its target(s).
准备方法
Synthetic Routes and Reaction Conditions: 2-Bromocrotonaldehyde can be synthesized through the bromination of crotonaldehyde. The reaction typically involves the addition of bromine (Br2) to crotonaldehyde in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature, and the product is isolated through distillation or crystallization.
Industrial Production Methods: In an industrial setting, the production of 2-Bromocrotonaldehyde may involve continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions: 2-Bromocrotonaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-bromocrotonic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 2-Bromocrotonaldehyde can yield 2-bromocrotonol, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in 2-Bromocrotonaldehyde can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (Et3N).
Major Products Formed:
Oxidation: 2-Bromocrotonic acid.
Reduction: 2-Bromocrotonol.
Substitution: Various substituted crotonaldehyde derivatives.
相似化合物的比较
Crotonaldehyde: The parent compound, which lacks the bromine substitution.
2-Chlorocrotonaldehyde: Similar structure with a chlorine atom instead of bromine.
2-Iodocrotonaldehyde: Similar structure with an iodine atom instead of bromine.
Comparison: 2-Bromocrotonaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom makes it more reactive in substitution reactions and can influence the compound’s behavior in various chemical processes.
属性
IUPAC Name |
(Z)-2-bromobut-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZLVLCBCZGSSH-RQOWECAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C=O)\Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24247-53-8, 33718-99-9 | |
| Record name | Crotonaldehyde, 2-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024247538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanol, 2-bromo-, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033718999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-bromocrotonaldehyde related to the mutagenicity of Tris-BP?
A1: The research paper identifies 2-bromocrotonaldehyde as a suspected mutagenic metabolite of Tris-BP (tris(2,3-dibromopropyl)phosphate). [] The study suggests that Tris-BP undergoes a metabolic pathway involving oxidation at the C-3 position, followed by spontaneous dehydrohalogenation and dehydrophosphorylation. This process leads to the formation of 2-bromocrotonaldehyde, which contributes to the overall mutagenic potential of Tris-BP. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


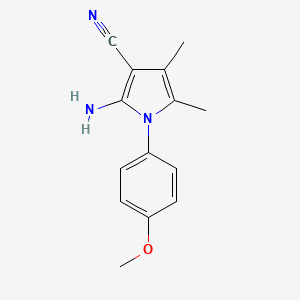
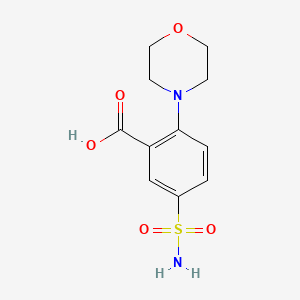

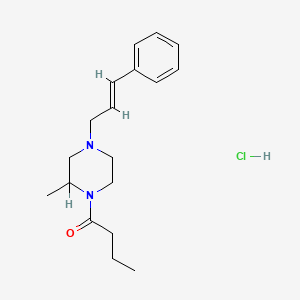

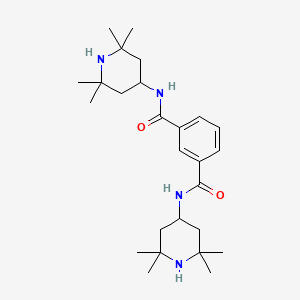
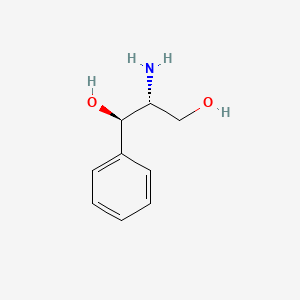
![6-Aminobenzo[d]thiazol-2(3H)-one](/img/structure/B1276385.png)
